![molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8](/img/structure/B8579274.png)

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

货号:

B8579274

CAS 编号:

72851-20-8

分子量:

288.23 g/mol

InChI 键:

NQUBBTRUCLIRBR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 87% with a melting point of 247 °C . The synthesis involved various chemical reactions, which are detailed in the Chemical Reactions Analysis section below.Molecular Structure Analysis

The molecular formula of this compound is C14H9F3N4S . It has an average mass of 322.308 Da and a monoisotopic mass of 322.049988 Da . More details about its structure can be found in the references .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various processes . For example, one study reported the use of a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies . For example, it has a melting point of 247 °C and a yield of 87% .作用机制

未来方向

属性

CAS 编号 |

72851-20-8 |

|---|---|

分子式 |

C14H7F3N4 |

分子量 |

288.23 g/mol |

IUPAC 名称 |

7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

InChI |

InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-19-13-10(7-18)8-20-21(12)13/h1-6,8H |

InChI 键 |

NQUBBTRUCLIRBR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C#N |

溶解度 |

16.8 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

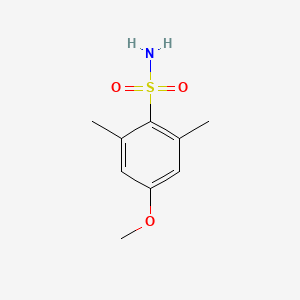

Synthesis routes and methods I

Procedure details

A solution of 0.54 g. of 3-aminopyrazole-4-carbonitrile and 1.29 g. of 3-hydroxy-3'-(trifluoromethyl)acrylophenone acetate in 25 ml. of absolute ethanol is refluxed for 15 hours. The mixture is cooled and filtered giving a solid which is dissolved in methylene chloride and treated as described in Example 1, giving the desired product, m.p. 141°-142.5° C.

Name

3-hydroxy-3'-(trifluoromethyl)acrylophenone acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

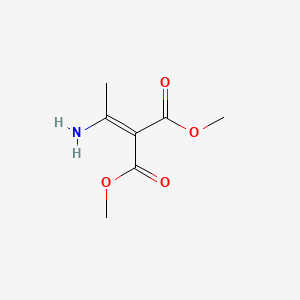

Synthesis routes and methods II

Procedure details

A mixture of 3.15 g. of 3-dimethylamino-3'-(trifluoromethyl)acrylophenone and 1.40 g. of 3-aminopyrazole-4-carbonitrile in 25 ml. of glacial acetic acid is refluxed for 6 hours. The mixture is evaporated and the residue is treated as described in Example 1, giving the desired product, m.p. 144°-145° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

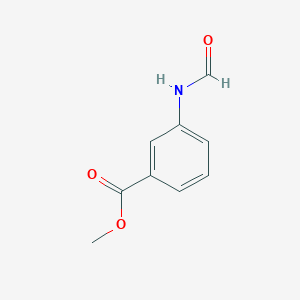

Synthesis routes and methods III

Procedure details

One gram of 7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and 5 ml. of phosphorus oxychloride is refluxed for 3 hours. The reaction mixture is evaporated to dryness and the residue is dissolved in methylene chloride, washed with saturated sodium bicarbonate solution, dried with anhydrous sodium sulfate. After passing through a short pad of hydrous magnesium silicate with eluent methylene chloride. Concentration of the eluent with addition of n-hexane gives the product, m.p. 141°-143° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

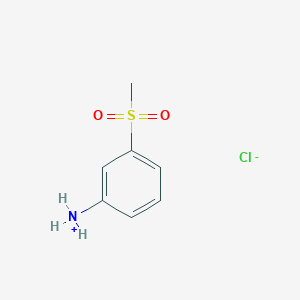

Synthesis routes and methods IV

Procedure details

A mixture of 0.95 g. of 3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine, 0.45 g. cuprous cyanide and 25 ml. of dimethylformamide is refluxed for 16 hours. Evaporation of the reaction mixture gave a residue which was triturated with methylene chloride. The methylene chloride solution is passed through a short column of hydrous magnesium silicate. The effluent is collected and refluxed on a steam bath with gradual addition of n-hexane and the desired nitrile crystallized from solution, m.p. 141°-143° C.

Name

3-bromo-7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cuprous cyanide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)

![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)

![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)

![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)

![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)

![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)

![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)

![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)

![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)